REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[C:16]([C:17]3[CH:22]=[CH:21][N:20]=[C:19]([NH:23][CH:24]4[CH2:28][CH2:27][CH2:26][CH2:25]4)[N:18]=3)=[C:15]3[N:10]([C:11](SC)=[N:12][CH:13]=[CH:14]3)[N:9]=2)[CH:5]=[CH:6][CH:7]=1.Cl[C:32]1[CH:33]=[C:34](C=CC=1)[C:35](OO)=[O:36].[Na].[O-:43]CCCC.[Na+:48]>ClCCl.C(OCC)(=O)C.C(O)CCC>[O-:36][CH2:35][CH2:34][CH2:33][CH3:32].[Na+:48].[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[C:16]([C:17]3[CH:22]=[CH:21][N:20]=[C:19]([NH:23][CH:24]4[CH2:28][CH2:27][CH2:26][CH2:25]4)[N:18]=3)=[C:15]3[N:10]([C:11]([OH:43])=[N:12][CH:13]=[CH:14]3)[N:9]=2)[CH:5]=[CH:6][CH:7]=1 |f:3.4,8.9,^1:41|
|
Name
|
4-[2-(3-chlorophenyl)-7-(methylthio)pyrazolo[1,5-c]pyrimidin-3-yl]-N-cyclopentylpyrimidin-2-amine
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C1=NN2C(=NC=CC2=C1C1=NC(=NC=C1)NC1CCCC1)SC
|
Name
|
|
Quantity
|
54 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CCCC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred 1.5 hours at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Type
|
CUSTOM
|
Details
|
provided a crude oil
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was heated in a sealed tube at 120° C. for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting oil was partitioned between water and ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Type
|
CUSTOM
|
Details
|
provided a crude oil which
|
Type
|
WAIT
|
Details
|
Upon standing 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
a solid had precipitated
|
Type
|
CUSTOM
|
Details
|
which was collected on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
[O-]CCCC.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1=NN2C(=NC=CC2=C1C1=NC(=NC=C1)NC1CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 mg | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |